3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

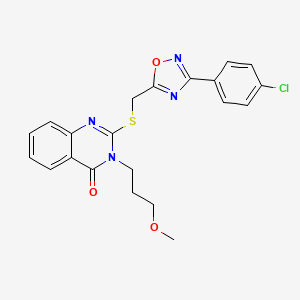

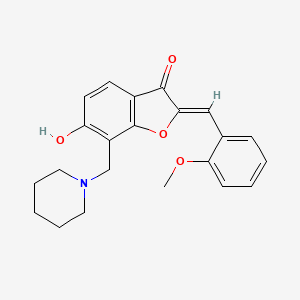

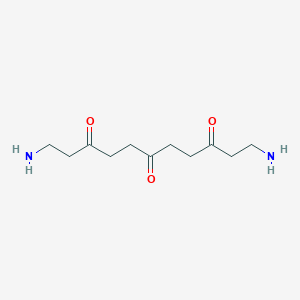

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid” would likely include this piperidine ring, but specific structural details are not available in the current resources.Scientific Research Applications

Synthesis and Chemical Properties

The research on compounds related to 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid often focuses on synthesizing novel heterocyclic compounds due to their potential applications in medicinal chemistry and material science. For instance, a study by Ladani and Patel (2015) developed a one-pot, three-component approach for synthesizing quinoline-based triazoloquinoline derivatives, showcasing the utility of similar heterocyclic frameworks in constructing complex molecules with high regioselectivity and yield (Ladani & Patel, 2015). Additionally, Almeida et al. (2018) described a novel one-pot synthesis method for 2-trifluoromethylquinazolin-4(3H)-ones, utilizing trifluoroacetic acid as a CF3 source, highlighting the versatility of trifluoroacetic acid in synthesizing trifluoromethylated heterocycles (Almeida et al., 2018).

Catalysis and Methodology Development

Research into 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid analogs often explores novel catalytic methods and synthetic strategies. Ghorbani-Choghamarani and Azadi (2015) synthesized piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a novel nanomagnetic reusable catalyst for efficient synthesis of dihydroquinazolin-4(1H)-ones, demonstrating the compound's role in facilitating catalysis and enhancing synthetic efficiency (Ghorbani‐Choghamarani & Azadi, 2015).

Antimicrobial and Anticancer Applications

Compounds structurally related to 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid are often investigated for their biological activities, including antimicrobial and anticancer properties. For example, the study by Sumangala et al. (2010) synthesized a series of 1,2,3-triazoles containing the quinoline moiety, evaluating their in vitro antimicrobial activity. This research emphasizes the potential of such compounds in developing new antimicrobial agents (Sumangala et al., 2010). Bondock and Gieman (2015) explored the synthesis and evaluation of new 2-chloro-3-hetarylquinolines, demonstrating significant antibacterial and anticancer activity, suggesting the therapeutic potential of quinoline derivatives (Bondock & Gieman, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. While some general safety data sheets are available for certain piperidine derivatives , the specific safety and hazard information for “3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid” is not available in the current resources.

properties

IUPAC Name |

3-piperidin-4-ylquinazolin-4-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.C2HF3O2/c17-13-11-3-1-2-4-12(11)15-9-16(13)10-5-7-14-8-6-10;3-2(4,5)1(6)7/h1-4,9-10,14H,5-8H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKRRWFDPVBHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC3=CC=CC=C3C2=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-yl)quinazolin-4(3H)-one 2,2,2-trifluoroacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2582688.png)

![Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride](/img/structure/B2582689.png)

![4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2582692.png)

![2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2582703.png)

![N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2582705.png)